2-(2-Pyridyl)isothiourea N-oxide hydrochloride
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Overview
Description
2-(2-Pyridyl)isothiourea N-oxide hydrochloride is a heterocyclic compound with the molecular formula C6H8ClN3OS and a molecular weight of 205.66522 g/mol . It is a white or off-white powder that is soluble in water and slightly soluble in methanol and ethanol . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
The synthesis of 2-(2-Pyridyl)isothiourea N-oxide hydrochloride involves the reaction of 2-aminopyridine with thiourea and hydrogen peroxide in the presence of hydrochloric acid . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . The product is then purified by recrystallization from water or ethanol .
Chemical Reactions Analysis
2-(2-Pyridyl)isothiourea N-oxide hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water, methanol, or ethanol, and temperatures ranging from room temperature to reflux . Major products formed from these reactions include various substituted pyridine derivatives .
Scientific Research Applications
2-(2-Pyridyl)isothiourea N-oxide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)isothiourea N-oxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
2-(2-Pyridyl)isothiourea N-oxide hydrochloride can be compared with other similar compounds, such as:
2-(2-Pyridyl)isothiourea: Lacks the N-oxide group, which may affect its reactivity and biological activity.
2-(2-Pyridyl)thiourea: Similar structure but without the isothiourea moiety, leading to different chemical properties and applications.
2-(2-Pyridyl)urea: Contains a urea group instead of an isothiourea group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its N-oxide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2770-93-6 |
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Molecular Formula |
C6H8ClN3OS |
Molecular Weight |
205.67 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl) carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H7N3OS.ClH/c7-6(8)11-5-3-1-2-4-9(5)10;/h1-4H,(H3,7,8);1H |
InChI Key |
QTHDIGATKRFRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC(=N)N)[O-].Cl |
Origin of Product |
United States |
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